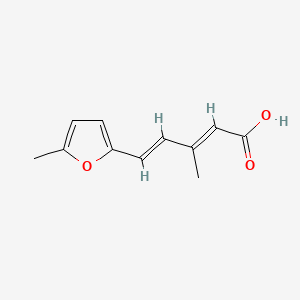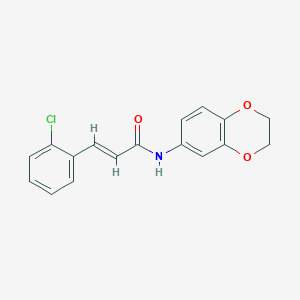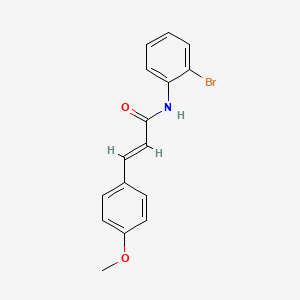
N-(1-ethyltetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyltetrazol-5-yl)benzamide: is a compound that features a benzamide group attached to a tetrazole ring The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyltetrazol-5-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another approach involves the heterocyclization reaction of primary amines, orthoesters, and azides to form tetrazole derivatives .
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve the use of green and efficient pathways. For example, the use of ultrasonic irradiation and solid acid catalysts provides a high-yielding and eco-friendly process . Electrochemical synthesis methods have also been explored, which offer advantages such as the use of non-pollutant reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(1-ethyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is known for its stability against oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions can be performed on the benzamide group to yield corresponding amines.
Substitution: The tetrazole ring can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1-ethyltetrazol-5-yl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals .
Biology: Tetrazole derivatives, including this compound, have shown antimicrobial activity against various bacterial strains .
Medicine: This compound is being explored for its potential use in drug development, particularly as an antimicrobial and antifungal agent .
Industry: In the material science field, tetrazole derivatives are used in the preparation of high-energy materials such as propellants and explosives .
Mechanism of Action
The mechanism of action of N-(1-ethyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The tetrazole ring’s electron-rich nature allows it to interact with biological targets effectively, leading to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with a wide range of bioactivities, including antimicrobial and anticancer properties.
Benzamidine: Used to treat inflammatory conditions and has a different mechanism of action compared to tetrazole derivatives.
Uniqueness: N-(1-ethyltetrazol-5-yl)benzamide is unique due to its tetrazole ring, which provides exceptional stability and a high nitrogen content. This makes it particularly useful in applications requiring high-energy materials and stable ligands for coordination chemistry .
Properties
IUPAC Name |
N-(1-ethyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-15-10(12-13-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBEPVILUDAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358945 |
Source


|
| Record name | N-(1-ethyltetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638146-59-5 |
Source


|
| Record name | N-(1-ethyltetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B5795562.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine](/img/structure/B5795637.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
